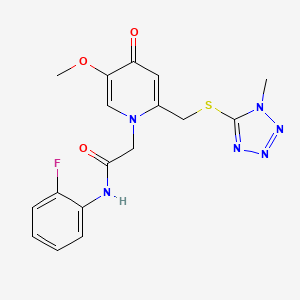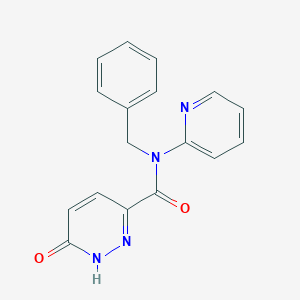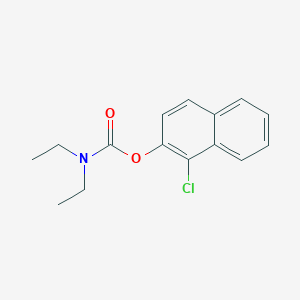
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide is a chemical compound that belongs to the class of amides. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and biological research.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in various physiological processes, including inflammation and pain. By inhibiting COX-2 activity, 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, it has also been reported to exhibit anti-tumor activity, making it a potential candidate for the treatment of various types of cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide is its potent analgesic and anti-inflammatory activities, which make it a potential candidate for the treatment of various pain-related disorders. Additionally, it has also been reported to exhibit anti-tumor activity, making it a potential candidate for the treatment of cancer. However, one of the main limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in humans.
Future Directions
There are several future directions for the study of 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide. One of the main directions is to investigate its potential as a therapeutic agent for various pain-related disorders, including arthritis, neuropathic pain, and cancer-related pain. Additionally, the development of more potent and selective COX-2 inhibitors based on the structure of 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide is also an area of future research. Finally, the evaluation of the toxicity and safety of this compound in humans is also an important area of future research.
Synthesis Methods
The synthesis of 3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide involves the reaction of 3-chloro-4-fluoroaniline and 4,4-difluorocyclohexanone in the presence of a base and a coupling agent. The reaction proceeds through an amide bond formation, resulting in the formation of the target compound. The synthesis method is relatively simple and efficient, making it suitable for large-scale production.
Scientific Research Applications
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide has been extensively studied for its potential applications in medicinal chemistry and pharmaceuticals. It has been reported to exhibit potent analgesic and anti-inflammatory activities, making it a potential candidate for the treatment of various pain-related disorders. Additionally, it has also been investigated for its potential as a therapeutic agent for cancer and neurological disorders.
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClF3NO/c16-12-9-10(1-3-13(12)17)2-4-14(21)20-11-5-7-15(18,19)8-6-11/h1,3,9,11H,2,4-8H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFZHHDVAPFYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCC2=CC(=C(C=C2)F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chloro-4-fluorophenyl)-N-(4,4-difluorocyclohexyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,3'-[(2-chlorophenyl)methanediyl]bis(4-hydroxy-6-methylpyridin-2(1H)-one)](/img/structure/B2784408.png)



![N~1~-(1,3-benzodioxol-5-ylmethyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2784414.png)
![N-[5-(6,8-dibromo-2-quinolinyl)-1,3-thiazol-2-yl]-N-methylamine](/img/structure/B2784415.png)
![3,4-Dichloro-1-[3-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2784416.png)




![3'-Acetyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B2784427.png)

![(E)-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3,5-dibromo-2-hydroxybenzylidene)acetohydrazide](/img/structure/B2784431.png)